molecular formula C11H15NO2 B8105585 (3R,4S)-4-(benzylamino)oxolan-3-ol

(3R,4S)-4-(benzylamino)oxolan-3-ol

Cat. No.: B8105585
M. Wt: 193.24 g/mol
InChI Key: PPYCPKIAXTYTGE-QWRGUYRKSA-N
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Description

(3R,4S)-4-(benzylamino)oxolan-3-ol: is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.2423 g/mol . This compound is characterized by the presence of a benzylamino group attached to a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-4-(benzylamino)oxolan-3-ol typically involves the reaction of tetrahydrofuran derivatives with benzylamine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under controlled temperature and pressure to ensure the desired stereochemistry is achieved .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize yield and purity, often involving steps such as distillation or crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: (3R,4S)-4-(benzylamino)oxolan-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, (3R,4S)-4-(benzylamino)oxolan-3-ol is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical reactions and pathways .

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological molecules, making it a useful tool in biochemical studies .

Medicine: In medicine, this compound may be investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development and pharmacological studies .

Industry: In industrial applications, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of (3R,4S)-4-(benzylamino)oxolan-3-ol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • trans-4-Amino-tetrahydro-furan-3-ol
  • trans-4-Benzylamino-tetrahydro-pyran-3-ol
  • trans-4-Benzylamino-tetrahydro-thiophene-3-ol

Comparison: Compared to similar compounds, (3R,4S)-4-(benzylamino)oxolan-3-ol is unique due to its specific structural features, such as the presence of a benzylamino group and a tetrahydrofuran ring. These features confer distinct chemical and biological properties, making it valuable in various applications .

Properties

IUPAC Name

(3R,4S)-4-(benzylamino)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c13-11-8-14-7-10(11)12-6-9-4-2-1-3-5-9/h1-5,10-13H,6-8H2/t10-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYCPKIAXTYTGE-QWRGUYRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CO1)O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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